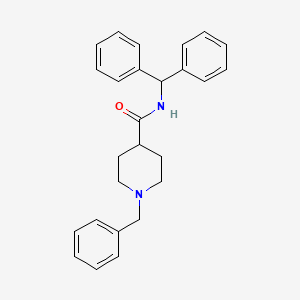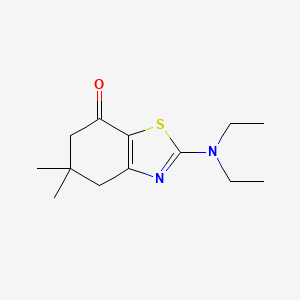![molecular formula C11H14N2O5S2 B5174231 N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine, also known as PTG, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. PTG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
Wirkmechanismus
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine selectively inhibits GlyT1, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can enhance NMDA receptor function. NMDA receptors are important for synaptic plasticity, learning, and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor function. This has been associated with improved cognitive performance and memory in animal models. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its ability to enhance GABAergic neurotransmission. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating neuropathic pain and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its selectivity for GlyT1, which minimizes off-target effects. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, more studies are needed to fully understand the potential side effects of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
Zukünftige Richtungen
There are several potential future directions for N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine research. One area of interest is its potential in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine may have potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Further studies are also needed to fully understand the safety and efficacy of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine in humans.
Synthesemethoden
The synthesis of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine was first reported by researchers at Pfizer in 2004. The method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)pyrrolidine to form the pyrrolidine amide intermediate, which is subsequently treated with sodium hydride and N-(tert-butoxycarbonyl)glycine to give N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
Wissenschaftliche Forschungsanwendungen
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance NMDA receptor function, which is important for learning and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating schizophrenia, neuropathic pain, and drug addiction.
Eigenschaften
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c14-10(15)6-12-11(16)9-5-8(7-19-9)20(17,18)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINUNXFEAAUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)

![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)


![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)

![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)


![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)